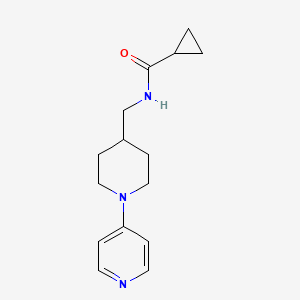
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with a piperidine nucleus have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives show a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Activité Biologique
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound's structure can be described as follows:
- Molecular Formula : C15H20N4O
- Molecular Weight : 272.35 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Research indicates that this compound exhibits activity through several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit various kinases, including GSK-3β, IKK-β, and ROCK-1. These kinases are involved in critical cellular processes such as inflammation and cell survival.
- Anti-inflammatory Properties : In vitro studies have demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide-induced models of inflammation .
Biological Activity Data
The following table summarizes the biological activity of this compound based on various studies:
| Activity Type | IC50 (µM) | Reference |
|---|---|---|
| GSK-3β Inhibition | 50 | |
| IKK-β Inhibition | 30 | |
| ROCK-1 Inhibition | 40 | |
| Cytotoxicity (HT-22 Cells) | >100 | |
| Cytotoxicity (BV-2 Cells) | >100 |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of this compound, researchers found that treatment with the compound led to a significant reduction in nitric oxide levels in BV-2 microglial cells. The results indicated that at a concentration of 10 µM, the compound reduced NO levels by over 70% compared to untreated controls .
Case Study 2: Kinase Inhibition Profile
A comprehensive analysis was conducted to evaluate the kinase inhibition profile of the compound. It was found that it effectively inhibited GSK-3β with an IC50 value of 50 µM, which is comparable to other known inhibitors in this class. This suggests potential applications in treating diseases where GSK-3β plays a crucial role, such as Alzheimer's disease and certain cancers .
Safety and Toxicity
The safety profile of this compound was assessed through cytotoxicity tests on HT-22 and BV-2 cell lines. The results showed no significant decrease in cell viability at concentrations up to 100 µM, indicating a favorable safety margin for further development .
Propriétés
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(13-1-2-13)17-11-12-5-9-18(10-6-12)14-3-7-16-8-4-14/h3-4,7-8,12-13H,1-2,5-6,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOIPWDHOPOLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














